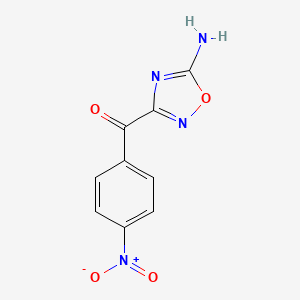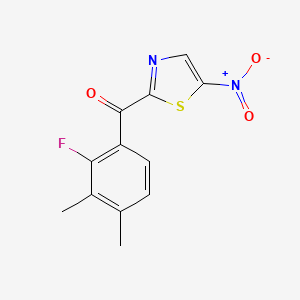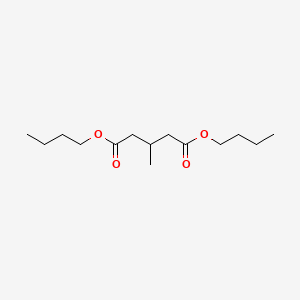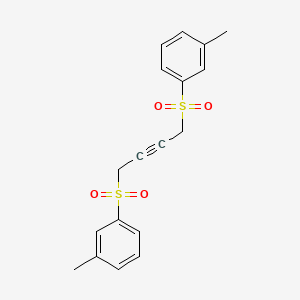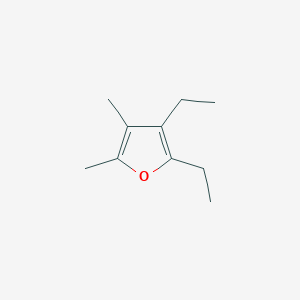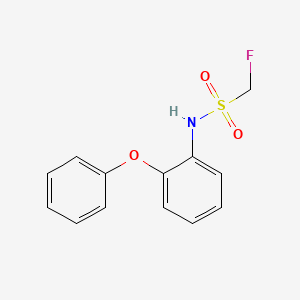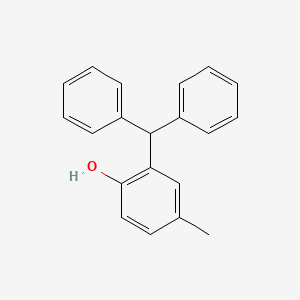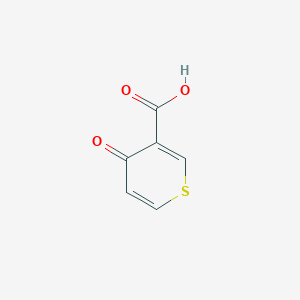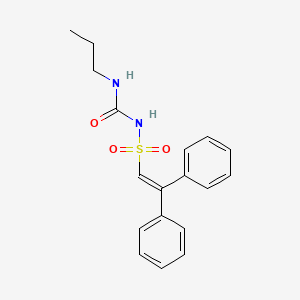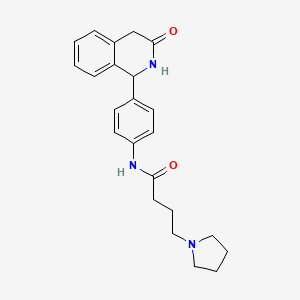
N-(4-(1,2,3,4-Tetrahydro-3-oxo-1-isoquinolinyl)phenyl)-1-pyrrolidinebutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(1,2,3,4-Tetrahydro-3-oxo-1-isoquinolinyl)phenyl)-1-pyrrolidinebutanamide is a complex organic compound characterized by its unique structure, which includes a tetrahydroisoquinoline moiety and a pyrrolidinebutanamide group. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(1,2,3,4-Tetrahydro-3-oxo-1-isoquinolinyl)phenyl)-1-pyrrolidinebutanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Tetrahydroisoquinoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the tetrahydroisoquinoline core.
Attachment of the Phenyl Group: The phenyl group is introduced through a Friedel-Crafts acylation reaction, using reagents such as aluminum chloride (AlCl3) and an appropriate acyl chloride.
Formation of the Pyrrolidinebutanamide Group: This step involves the reaction of the intermediate with pyrrolidine and butanoyl chloride under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(4-(1,2,3,4-Tetrahydro-3-oxo-1-isoquinolinyl)phenyl)-1-pyrrolidinebutanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(4-(1,2,3,4-Tetrahydro-3-oxo-1-isoquinolinyl)phenyl)-1-pyrrolidinebutanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-(1,2,3,4-Tetrahydro-3-oxo-1-isoquinolinyl)phenyl)-1-pyrrolidinebutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- N-(Phenylmethyl)-N’-(4-(1,2,3,4-tetrahydro-3-oxo-1-isoquinolinyl)phenyl)urea
- N-(1,2,3,4-Tetrahydro-2-methyl-4-phenyl-8-isoquinolinyl)-4-methylbenzenesulfonamide
Uniqueness
N-(4-(1,2,3,4-Tetrahydro-3-oxo-1-isoquinolinyl)phenyl)-1-pyrrolidinebutanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a tetrahydroisoquinoline core with a pyrrolidinebutanamide group sets it apart from other similar compounds, making it a valuable subject of study in various research fields.
Properties
CAS No. |
54087-64-8 |
|---|---|
Molecular Formula |
C23H27N3O2 |
Molecular Weight |
377.5 g/mol |
IUPAC Name |
N-[4-(3-oxo-2,4-dihydro-1H-isoquinolin-1-yl)phenyl]-4-pyrrolidin-1-ylbutanamide |
InChI |
InChI=1S/C23H27N3O2/c27-21(8-5-15-26-13-3-4-14-26)24-19-11-9-17(10-12-19)23-20-7-2-1-6-18(20)16-22(28)25-23/h1-2,6-7,9-12,23H,3-5,8,13-16H2,(H,24,27)(H,25,28) |
InChI Key |
XAOKDTXQXNZCQV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CCCC(=O)NC2=CC=C(C=C2)C3C4=CC=CC=C4CC(=O)N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


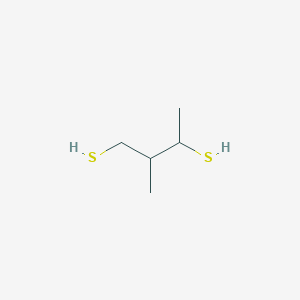
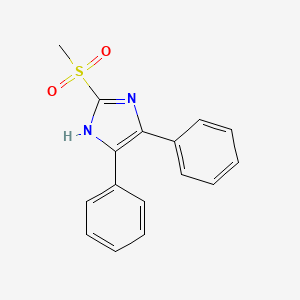
![2-[(4-Methylpiperazin-1-yl)disulfanyl]-1,3-benzothiazole](/img/structure/B14645618.png)

